molecular formula C21H25N3O2S B1663577 Quetiapine CAS No. 111974-69-7

Quetiapine

Cat. No. B1663577
Key on ui cas rn: 111974-69-7
M. Wt: 383.5 g/mol
InChI Key: URKOMYMAXPYINW-UHFFFAOYSA-N
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Patent
US07687622B2

Procedure details

A 1 liter round bottom flask equipped with stirring rod, thermo pocket, reflux condenser and nitrogen inlet was charged with 10 gm (0.04 moles) of 11-chlorodibenzo[b,f][1,4]-thiazepine (I), 100 cc toluene and the mixture was stirred for 15 min. at room temperature. The resulting solution was combined with 7.7 gm (0.044 mole) of 1-(2-hydroxyethoxy)ethylpiperazine (II), 8.5 gm (0.08 mole) of sodium carbonate carbonate and 7.7 gm (0.24 mole) of tetra butyl ammonium bromide. The reaction mixture was heated at gentle reflux for 22 hrs and a sample of the reaction mixture was analyzed by HPLC. The analysis revealed that less than 2% of the starting material remained. The reaction mixture was cooled to room temperature and combined with 300 cc 1N hydrochloric acid solution to get a pH in between 1 to 2. The layers were separated and the aqueous layer was diluted with 100 cc toluene and pH was adjusted between 8 to 9 by addition of sodium carbonate. The layers (aqueous and nonaqueous reaction solvent toluene) were separated and the aqueous layer was extracted with 100 cc toluene. The organic (toluene) layers were combined and washed with 2×100 cc of water. The reaction solvent (toluene) was distilled-off under vacuum at 70 to 80° C. to afford 12 gm oil. HPLC area %: 98.87
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-(2-hydroxyethoxy)ethylpiperazine
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
sodium carbonate carbonate
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
7.7 g
Type
catalyst
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[N:3]=1.OCCO[CH:21]([N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)[CH3:22].[C:29](=[O:32])(O)[O-].[C:33](=O)(O)[OH:34].[Na+].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[OH:34][CH2:33][CH2:29][O:32][CH2:22][CH2:21][N:23]1[CH2:24][CH2:25][N:26]([C:2]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[S:6][C:5]3[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=3[N:3]=2)[CH2:27][CH2:28]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
1-(2-hydroxyethoxy)ethylpiperazine
Quantity
7.7 g
Type
reactant
Smiles
OCCOC(C)N1CCNCC1
Step Three
Name
sodium carbonate carbonate
Quantity
8.5 g
Type
reactant
Smiles
C([O-])(O)=O.C(O)(O)=O.[Na+]
Step Four
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
7.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring rod
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter round bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
thermo pocket, reflux condenser and nitrogen inlet
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min. at room temperature
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 22 hrs
Duration
22 h
CUSTOM
Type
CUSTOM
Details
to get a pH in between 1 to 2
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the aqueous layer was diluted with 100 cc toluene and pH
ADDITION
Type
ADDITION
Details
was adjusted between 8 to 9 by addition of sodium carbonate
CUSTOM
Type
CUSTOM
Details
The layers (aqueous and nonaqueous reaction solvent toluene) were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 100 cc toluene
WASH
Type
WASH
Details
washed with 2×100 cc of water
CUSTOM
Type
CUSTOM
Details
was distilled-off under vacuum at 70 to 80° C.

Outcomes

Product
Name
Type
product
Smiles
OCCOCCN1CCN(CC1)C1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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